N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-18(6-2)15(20)11-19-14-10-8-7-9-13(14)17-16(19)23(21,22)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIOITPCJSXLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetamide group: The final step involves the acylation of the benzimidazole derivative with diethylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide. Compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated for their minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial effects .
Anticancer Activity
The compound's structural features suggest it may interact with critical biological targets involved in cancer progression. Studies indicate that benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, making them potential candidates for anticancer therapies. In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells . The IC50 values for some active compounds were found to be lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for antitubercular activity. Studies have demonstrated that related compounds can inhibit key mycobacterial enzymes, suggesting a pathway for developing new treatments against tuberculosis .
Case Studies
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Key Observations :
- Sulfonyl vs.
- Acetamide vs. Hydrazide Side Chains : N,N-Diethyl acetamide (target) likely exhibits higher metabolic stability than hydrazide-linked analogs (–3), which are prone to hydrolysis .
- N-Substitution : Cyclohexyl (10VP91) or bicyclic terpene () substituents enhance steric bulk, possibly affecting target binding compared to the target’s diethyl group .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Data of Analogues
Key Findings :
- Antimicrobial Activity : Bulky substituents (e.g., W1’s dinitrophenyl) correlate with improved antimicrobial effects, but the target’s diethyl group may reduce potency compared to aromatic moieties .
Biological Activity
N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide, identified by its CAS number 886903-48-6, is a compound belonging to the benzimidazole family. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula for this compound is CHNOS, with a molecular weight of 337.4 g/mol. The structure contains a benzimidazole core, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886903-48-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 337.4 g/mol |
Benzimidazole derivatives have been shown to inhibit various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of this compound is not fully elucidated; however, related compounds have demonstrated significant interactions with Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .
Antitumor Activity
Recent studies highlight the potential antitumor activity of benzimidazole derivatives. For example, a study indicated that certain benzimidazole analogues exhibit potent inhibitory effects against IDO1, leading to enhanced anticancer immune responses . The compound's structural features may facilitate similar interactions.
Anti-inflammatory Activity
Benzimidazole derivatives are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase and cyclooxygenase . The specific anti-inflammatory efficacy of this compound requires further investigation but may share these general properties.
Antimicrobial Activity
Benzimidazoles have been explored for their antimicrobial properties, particularly against parasitic infections. The presence of the sulfonyl group in this compound may enhance its activity against specific pathogens .
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various benzimidazole derivatives against cancer cell lines, compounds similar to this compound were evaluated for their growth inhibition potential. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range against multiple cancer types, suggesting strong antitumor potential .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives demonstrated that specific compounds effectively reduced inflammation markers in vitro. These findings support the hypothesis that this compound could possess similar effects due to its structural characteristics .
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer: Systematically vary substituents at the benzimidazole 1- and 2-positions (e.g., sulfonyl, nitro, alkyl groups). Test 10–15 analogs in parallel, using high-throughput screening for bioactivity. For example, replacing isopropylsulfonyl with methylsulfonyl reduced anti-inflammatory activity by 60% . Include positive controls (e.g., celecoxib for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
